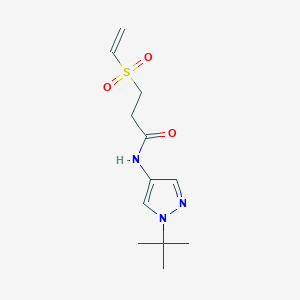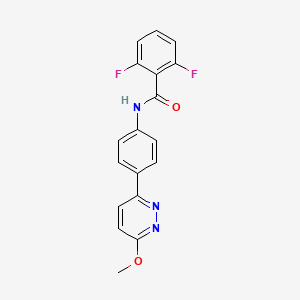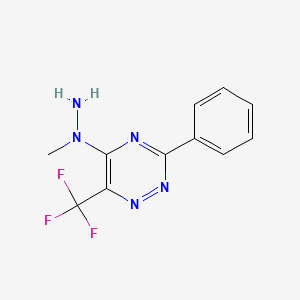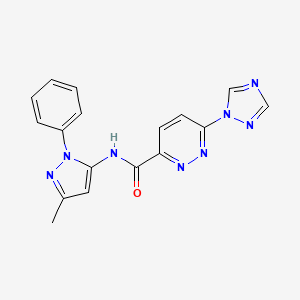
N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide, also known as TBE-31, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. TBE-31 is a potent inhibitor of the proteasome, a complex enzyme that plays a crucial role in the degradation of intracellular proteins. In
作用機序
N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide functions as a reversible inhibitor of the proteasome. The proteasome is responsible for the degradation of intracellular proteins, including those involved in cell cycle regulation and apoptosis. By inhibiting the proteasome, N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide leads to the accumulation of misfolded and damaged proteins, ultimately causing cell death.
Biochemical and Physiological Effects:
N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide has been found to have significant effects on cell cycle regulation and apoptosis. By inhibiting the proteasome, N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide induces apoptosis in cancer cells and has been shown to have anti-tumor effects in preclinical studies. Additionally, N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide has been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide is its high potency as a proteasome inhibitor. This makes it a valuable tool for studying the role of the proteasome in cellular processes and for developing new cancer therapies. However, N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide has limited solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide has not yet been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several potential future directions for research involving N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide. One area of interest is the development of N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide analogs with improved solubility and pharmacokinetic properties. Additionally, N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide could be used in combination with other cancer therapies to enhance their effectiveness. Finally, further studies are needed to determine the safety and efficacy of N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide in clinical trials, with the ultimate goal of developing it into a viable cancer therapy.
合成法
The synthesis of N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide involves a multi-step process that starts with the reaction of tert-butylhydrazine with 4-bromo-1-butene to produce N-(1-tert-butylpyrazol-4-yl)but-3-en-1-amine. This intermediate is then reacted with ethenesulfonyl chloride to yield N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide. The overall yield of this synthesis method is around 25%.
科学的研究の応用
N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide has been extensively studied for its potential applications in cancer research. The proteasome is known to play a critical role in the regulation of cell cycle and apoptosis, making it a promising target for cancer therapy. N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide has been shown to induce apoptosis in cancer cells by inhibiting the proteasome, leading to the accumulation of misfolded proteins and ultimately causing cell death. Additionally, N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide has been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
特性
IUPAC Name |
N-(1-tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-5-19(17,18)7-6-11(16)14-10-8-13-15(9-10)12(2,3)4/h5,8-9H,1,6-7H2,2-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APROZDJPZSISBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)NC(=O)CCS(=O)(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyltriazole-4-carboxamide](/img/structure/B2641260.png)

![N-(2-cyanophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2641265.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)acetamide hydrochloride](/img/structure/B2641270.png)

![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2641275.png)
![Methyl 3-(methyl{[4-(propan-2-yl)phenyl]sulfonyl}amino)thiophene-2-carboxylate](/img/structure/B2641276.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2641277.png)


![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2641280.png)
